molecular formula C6H10N2O3 B6256515 1-(methylcarbamoyl)azetidine-3-carboxylic acid CAS No. 1488686-49-2

1-(methylcarbamoyl)azetidine-3-carboxylic acid

Cat. No.: B6256515
CAS No.: 1488686-49-2
M. Wt: 158.16 g/mol
InChI Key: PWOKSIPXOXTBQJ-UHFFFAOYSA-N
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Description

1-(Methylcarbamoyl)azetidine-3-carboxylic acid (CAS 1488686-49-2) is a high-purity azetidine derivative supplied with a minimum purity of 95% to 98% . This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel saturated heterocycles . Azetidines are increasingly important scaffolds in diversity-oriented synthesis, enabling access to a wide variety of constrained and densely substituted nitrogenous ring systems that are challenging to prepare by other means . Its molecular formula is C 6 H 10 N 2 O 3 and it has a molecular weight of 158.16 g/mol . The compound has a LogP value of approximately -1.20, indicating high hydrophilicity, and a topological polar surface area (TPSA) of 69.64 Ų . It is characterized as harmful and an irritant, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) is recommended when handling this material. This product is provided for research and further manufacturing applications only, and is not intended for diagnostic or therapeutic human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1488686-49-2

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

1-(methylcarbamoyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c1-7-6(11)8-2-4(3-8)5(9)10/h4H,2-3H2,1H3,(H,7,11)(H,9,10)

InChI Key

PWOKSIPXOXTBQJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CC(C1)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Methylcarbamoyl Azetidine 3 Carboxylic Acid and Its Analogues

Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring is a cornerstone of synthesizing a vast array of biologically active molecules and natural products. rsc.orgfrontiersin.org The methods to achieve this four-membered nitrogen-containing heterocycle are varied, each with its own set of advantages and limitations. These strategies can be broadly categorized into intramolecular cyclization, cycloaddition reactions, and ring expansion or contraction methodologies.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a prevalent strategy for forming the azetidine ring, often involving the formation of a carbon-nitrogen bond. magtech.com.cn These reactions typically proceed via an intramolecular SN2 reaction, where a nitrogen atom acts as a nucleophile, attacking an electrophilic carbon center to close the four-membered ring. frontiersin.orgnih.gov Common precursors for such cyclizations are γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate. frontiersin.orgnih.gov

Another notable intramolecular approach is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org This method allows for the synthesis of functionalized azetidines by activating a typically unreactive C-H bond, showcasing the advancements in catalytic systems for ring formation. rsc.org Furthermore, the intramolecular aminolysis of epoxides presents an alternative pathway. For instance, La(OTf)₃ has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.gov

Intramolecular Cyclization Method Catalyst/Reagent Key Features Reference
SN2 CyclizationMesyl Chloride, TriethylamineUtilizes γ-amino alcohols with a good leaving group. frontiersin.orgnih.gov
C(sp³)–H AminationPalladium(II) catalystForms azetidines from picolinamide-protected amines. rsc.org
Epoxide AminolysisLanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)Regioselective ring-opening of cis-3,4-epoxy amines. frontiersin.orgnih.gov

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions offer a powerful and efficient means to construct the azetidine skeleton, often in a single step with high stereocontrol. nih.gov The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a prominent example. rsc.orgnih.gov This reaction, upon photochemical excitation, leads to the formation of a functionalized azetidine. nih.gov Recent developments have seen the use of visible light and photocatalysts, making the process milder and more versatile. rsc.orgchemrxiv.orgspringernature.com

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is another classic method, primarily for the synthesis of β-lactams (azetidin-2-ones). mdpi.com While not directly forming azetidines, β-lactams can serve as versatile intermediates that can be subsequently reduced to the corresponding azetidines. magtech.com.cn

Cycloaddition Reaction Reactants Conditions Key Features Reference
Aza Paternò-BüchiImine + AlkeneUV light or visible light with photocatalystEfficient construction of functionalized azetidines. rsc.orgnih.govchemrxiv.org
Staudinger SynthesisKetene + ImineTypically involves a base like triethylamine.Forms β-lactams, which can be reduced to azetidines. mdpi.com
[3+1] CycloadditionImido-sulfur ylides + EnoldiazoacetatesCopper catalysisEnantioselective synthesis of tetrasubstituted 2-azetines. researchgate.net

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions provide alternative entries into the azetidine framework. Aziridines, three-membered nitrogen heterocycles, can undergo ring expansion to form azetidines. For instance, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield 1-arenesulfonylazetidines. organic-chemistry.org

Conversely, ring contraction of five-membered rings, such as pyrrolidinones, can also lead to azetidines. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to produce α-carbonylated N-sulfonylazetidines. organic-chemistry.orgnih.gov This method allows for the incorporation of various nucleophiles, leading to a diverse range of substituted azetidines. nih.gov

Methodology Starting Material Reagents Product Reference
Ring Expansion1-ArenesulfonylaziridineDimethylsulfoxonium methylide1-Arenesulfonylazetidine organic-chemistry.org
Ring Contractionα-Bromo N-sulfonylpyrrolidinonePotassium carbonate, Nucleophiles (alcohols, anilines)α-Carbonylated N-sulfonylazetidine organic-chemistry.orgnih.gov

Targeted Synthesis of 1-(Methylcarbamoyl)azetidine-3-carboxylic Acid

The synthesis of the specific molecule this compound necessitates a strategy that not only constructs the azetidine ring but also allows for the precise installation of the methylcarbamoyl group at the N1 position and the carboxylic acid at the C3 position.

Precursor Synthesis and Functional Group Introduction

A plausible synthetic route would commence with a readily available precursor such as azetidine-3-carboxylic acid or a protected derivative thereof. Azetidine-3-carboxylic acid itself is commercially available or can be synthesized through established procedures. google.com A common strategy involves the protection of both the nitrogen atom and the carboxylic acid to prevent unwanted side reactions during subsequent transformations. The Boc (tert-butyloxycarbonyl) group is a frequently used protecting group for the azetidine nitrogen. mdpi.comnih.gov

For instance, the synthesis could start from 1-Boc-azetidin-3-one. mdpi.comnih.gov A Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester can introduce a carbon-carbon double bond at the 3-position, which can then be further functionalized. mdpi.comnih.gov Alternatively, direct functionalization of a protected azetidine-3-carboxylic acid ester can be achieved.

Formation of the N-Methylcarbamoyl Moiety

The introduction of the N-methylcarbamoyl group is a critical step. This moiety is an N-substituted urea (B33335) derivative. A common method for the formation of such ureas is the reaction of a secondary amine (in this case, the azetidine nitrogen of the precursor) with an isocyanate, specifically methyl isocyanate.

The synthesis would likely proceed as follows:

Protection: Start with azetidine-3-carboxylic acid and protect the carboxylic acid group, for example, as a methyl or ethyl ester.

Urea Formation: React the N-unsubstituted azetidine-3-carboxylate with methyl isocyanate. This reaction typically proceeds smoothly, often without the need for a catalyst, to yield the 1-(methylcarbamoyl)azetidine-3-carboxylate.

Deprotection: The final step would involve the hydrolysis of the ester group to afford the desired this compound.

A closely related synthesis has been reported for trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, which supports the feasibility of forming the N-methylcarbamoyl group on an azetidine ring. mdpi.com

Step Reaction Reagents Intermediate/Product
1EsterificationMethanol, Acid catalystAzetidine-3-carboxylate
2Urea FormationMethyl isocyanate1-(Methylcarbamoyl)azetidine-3-carboxylate
3HydrolysisAqueous base (e.g., NaOH) followed by acidificationThis compound

Stereoselective Synthetic Pathways to this compound Enantiomers

The generation of enantiomerically pure forms of this compound is crucial for investigating its biological activity and for its use as a chiral building block. While direct asymmetric synthesis of this specific molecule is not widely documented, chiral resolution of a racemic precursor represents a practical and effective strategy. This method involves the temporary conversion of the enantiomeric mixture into a pair of diastereomers, which can be separated due to their different physical properties.

A key technique for the resolution of racemic carboxylic acids is the formation of diastereomeric esters using a chiral auxiliary. For precursors to azetidine-3-carboxylic acid, L-menthol has been employed as a chiral resolving agent. The racemic carboxylic acid is esterified with L-menthol, yielding a mixture of diastereomeric menthyl esters. These diastereomers possess distinct chromatographic properties, allowing for their separation by techniques such as silica (B1680970) gel column chromatography. Once separated, the individual diastereomeric esters can be hydrolyzed to yield the desired enantiomerically pure carboxylic acids.

StepDescriptionReagents/ConditionsPurpose
1EsterificationRacemic carboxylic acid, L-(-)-menthol, MNBAFormation of diastereomeric esters
2SeparationSilica gel column chromatographyIsolation of individual diastereomers
3HydrolysisSeparated ester, alkaline conditionsCleavage of the chiral auxiliary to yield the pure enantiomer

This interactive table summarizes the chiral resolution process.

Derivatization Strategies for this compound

The functional handles present on this compound—the carboxylic acid and the tertiary amine of the azetidine ring—provide opportunities for a variety of chemical modifications to generate a library of analogues.

The carboxylic acid group is a versatile functional group that can be converted into a range of other functionalities, most commonly esters and amides. nih.govthermofisher.com

Esterification: The conversion of the carboxylic acid to an ester can be achieved through reactions like the Fischer esterification, which involves reacting the acid with an alcohol under acidic conditions. masterorganicchemistry.comchemguide.co.uk This modification is not only useful for producing final compounds but can also serve as a protecting group strategy during multi-step syntheses. Various coupling agents have been developed to facilitate esterification under mild conditions. organic-chemistry.org

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amide bonds. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or boron-based catalysts can facilitate this reaction, allowing for the synthesis of a diverse array of amide derivatives under mild conditions. thermofisher.comencyclopedia.pubsci-hub.se

The azetidine ring itself can be chemically modified, offering another avenue for structural diversification. A notable modification is the oxidation of the ring's tertiary nitrogen atom.

N-Oxidation: The tertiary amine of the azetidine ring can be oxidized to form an azetidine N-oxide. mdpi.com This reaction is often performed using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The introduction of the N-oxide functionality significantly alters the electronic properties of the ring, notably enhancing its hydrogen-bond accepting capability. mdpi.com Studies on related systems have shown that this oxidation can be highly stereoselective, with the oxygen atom being delivered syn to an existing substituent, guided by intramolecular hydrogen bonding. mdpi.com Although azetidine N-oxides can be thermally labile, they have been successfully isolated and characterized. mdpi.com

ReactionReagentProductKey Feature
N-Oxidationm-CPBA, K₂CO₃, CH₂Cl₂Azetidine-1-oxide derivativeIntroduces a polar N-O bond, alters ring electronics

This interactive table outlines a key modification at the azetidine ring.

Post-synthetic modification is a powerful strategy for creating complex molecules by derivatizing a common, pre-assembled scaffold. researchgate.netnih.gov In the context of this compound, derivatives formed through the modifications described above can serve as platforms for further chemical elaboration.

For instance, a derivative that has been esterified at the carboxylic acid position (as in 2.3.1) could subsequently undergo N-oxidation at the azetidine ring (as in 2.3.2). This sequential modification allows for the controlled construction of multifunctionalized molecules. Another approach involves synthesizing an azetidine core with a protected functional group that is revealed and modified in a later step. For example, a related 3-amino-1-methylazetidine-3-carboxylic acid has been used in a post-synthetic modification strategy to prepare oligomers where the side-chain amine functions are deprotected and modified in the final steps. researchgate.net This approach enables access to complex derivatives that might be difficult to prepare through direct synthesis. researchgate.net

Structural Elucidation and Conformational Analysis of 1 Methylcarbamoyl Azetidine 3 Carboxylic Acid Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 1-(methylcarbamoyl)azetidine-3-carboxylic acid derivatives. These techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and the dynamics of the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of azetidine (B1206935) derivatives. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of hydrogen and carbon atoms, respectively.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the carboxylic acid and the methylcarbamoyl group are typically observed in the downfield region of the spectrum, generally between 160-185 ppm. oregonstate.edulibretexts.org The carbons of the azetidine ring and the N-methyl group appear at higher field.

Dynamic NMR experiments and techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, helping to define the three-dimensional structure and conformational preferences of the molecule in solution. mdpi.com For example, NOESY correlations can confirm the relative positions of substituents on the azetidine ring. mdpi.com

Proton (¹H) Typical Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-COOH)10.0 - 13.0Broad singlet, position is concentration-dependent. libretexts.org
Amide (-NH-)7.5 - 8.5Broad, position is sensitive to H-bonding. libretexts.org Can be significantly downfield in cases of strong intramolecular H-bonds. mdpi.com
Azetidine Ring (CH, CH₂)2.0 - 4.5Complex splitting patterns depending on substitution and conformation. Protons alpha to N are deshielded.
N-Methyl (-NHCH₃)2.7 - 3.0Typically a doublet if coupled to the amide N-H.
Carbon (¹³C) Typical Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-C OOH)165 - 185Saturated aliphatic acids are toward the downfield end of the range. libretexts.org
Amide (-C ONH-)160 - 180Position influenced by substitution.
Azetidine Ring (-C H-, -C H₂-)30 - 60Carbons adjacent to nitrogen appear further downfield.
N-Methyl (-NHC H₃)25 - 35

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key functional groups are the carboxylic acid and the N-methylurea (methylcarbamoyl) moiety.

The carboxylic acid group is characterized by two prominent absorptions:

A very broad O–H stretching band, typically appearing in the range of 3300-2500 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a result of strong hydrogen bonding, often involving the formation of dimers in the solid state or concentrated solutions. orgchemboulder.com

An intense C=O (carbonyl) stretching band between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position depends on whether the acid exists as a monomer (around 1760 cm⁻¹) or a hydrogen-bonded dimer (around 1710 cm⁻¹). libretexts.org

The methylcarbamoyl group, which is a substituted amide, also gives rise to characteristic IR bands:

An N–H stretching vibration, typically in the 3500-3170 cm⁻¹ region. libretexts.org

A strong C=O stretching vibration (Amide I band) usually found between 1690 and 1650 cm⁻¹. oregonstate.edu

The analysis of these stretching frequencies, particularly their positions and shapes, provides valuable insight into intermolecular and intramolecular hydrogen bonding. mdpi.com For example, in a derivative of the title compound, a sharp band at 3369 cm⁻¹ was assigned to a carbamate (B1207046) N-H involved in a five-membered ring hydrogen bond, while a very broad, red-shifted band at 3245 cm⁻¹ was attributed to an amide N-H participating in a strong seven-membered ring hydrogen bond. mdpi.com The lack of change in these bands upon dilution confirmed the intramolecular nature of these interactions. mdpi.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic AcidO–H stretch3300 - 2500 (very broad) libretexts.orgorgchemboulder.com
C=O stretch1760 - 1690 orgchemboulder.com
C–O stretch1320 - 1210 orgchemboulder.com
Amide (Methylcarbamoyl)N–H stretch3500 - 3170 libretexts.org
C=O stretch (Amide I)1690 - 1650 oregonstate.edu

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns. For this compound (C₆H₁₀N₂O₃), the exact monoisotopic mass is 158.06914 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. mdpi.com

In the mass spectrum, the molecule can be ionized in various ways, forming adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. The predicted m/z values for some common adducts of the title compound are listed below. uni.lu

Adduct Predicted m/z
[M+H]⁺159.07642
[M+Na]⁺181.05836
[M-H]⁻157.06186
[M+NH₄]⁺176.10296

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion to produce product ions. The fragmentation pattern is characteristic of the molecule's structure. For carboxylic acid derivatives, a common fragmentation pathway is the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion (R-CO⁺). libretexts.org Other fragmentations can involve the loss of small neutral molecules like water (H₂O) or carbon dioxide (CO₂). Analysis of these fragmentation pathways helps to piece together the molecular structure. lew.ro

Advanced Structural Determination Methods

While spectroscopic techniques provide crucial data, advanced methods like X-ray crystallography offer a definitive picture of the molecule's three-dimensional structure in the solid state.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides an atomic-resolution three-dimensional model of a molecule as it exists in a crystal lattice. This technique is invaluable for determining the precise bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

For a derivative, trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, X-ray crystallography confirmed the trans relative configuration of the substituents on the azetidine ring. mdpi.com The analysis also revealed a detailed network of intermolecular hydrogen bonds that stabilize the crystal packing. mdpi.com In the solid state, the oxygen atom of the azetidine N-oxide was found to interact with the carbamate N-H of a neighboring molecule, forming chains within the crystal lattice. mdpi.com These chains were further connected by water molecules, highlighting the importance of non-covalent interactions in the solid-state assembly. mdpi.com Such detailed structural information is critical for understanding crystal packing and the physical properties of the solid material.

Parameter Example from a Derivative Crystal Structure Reference
Crystal SystemTriclinic mdpi.com
Space GroupP-1 mdpi.com
Key InteractionsIntermolecular H-bonds (N-oxide O∙∙∙H-N carbamate) mdpi.com
H-bond distance (d(O∙∙∙H))1.87 - 1.90 Å mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, chiral derivatives (e.g., those with stereocenters introduced during synthesis or derivatization) could be analyzed by CD spectroscopy to determine their absolute configuration or study conformational changes in solution.

The technique is particularly sensitive to the secondary structure of peptides and proteins. However, care must be taken during analysis, as achiral components in the sample can sometimes interfere with the spectrum. For example, urea (B33335) derivatives, which share structural similarities with the methylcarbamoyl group, have been shown to have a problematic absorption profile at low wavelengths (190–220 nm), which can obscure the CD signals of the molecule of interest. nih.gov Therefore, when applying CD to derivatives of this compound, it is essential to account for the spectral properties of all components in the solution to ensure accurate stereochemical assignment. nih.gov

Conformational Studies

Analysis of Azetidine Ring Puckering and Conformational Flexibility

The azetidine ring, a four-membered saturated heterocycle, is characterized by significant ring strain, which fundamentally influences its conformational behavior. nih.gov Unlike the planar cyclobutane (B1203170), the parent azetidine molecule adopts a non-planar, puckered conformation. Gas-phase electron diffraction studies have determined the ring configuration of azetidine to be characterized by a dihedral angle of 37°. rsc.org This puckering helps to alleviate some of the torsional strain inherent in the small ring system.

For derivatives such as this compound, the degree of ring puckering and flexibility is further influenced by the nature and orientation of the substituents at the N1 and C3 positions. The steric and electronic interactions between the methylcarbamoyl group, the carboxylic acid, and the ring atoms dictate the preferred puckering state. Computational studies on related azetidine derivatives have shown that the ring can adopt different puckered structures depending on the backbone conformation and substituent effects. nih.gov The inherent strain in the azetidine ring can also lead to specific chemical reactivity, including pathways for ring-opening, which underscores the unique conformational landscape of these structures. nih.govbeilstein-journals.org

Intramolecular Hydrogen Bonding Networks and Their Influence on Conformation

Intramolecular hydrogen bonds play a critical role in defining the three-dimensional structure of this compound derivatives, significantly stabilizing specific conformations. In a closely related analogue, trans-3-(benzyloxycarbonylamino)-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, extensive analysis has revealed a network of such interactions. mdpi.com

In a low-polarity solution, this N-oxide derivative exhibits two distinct intramolecular hydrogen bonds identified through infrared (IR) spectroscopy. mdpi.com The first is a conventional intra-residue five-membered ring hydrogen bond (C5), involving the carbamate N-H group. The second, more dominant interaction is a strong seven-membered ring (C7) hydrogen bond formed between the amide N-H of the methylcarbamoyl group and the oxygen atom of the azetidine N-oxide function. mdpi.com The formation of this C7 hydrogen bond is indicated by a significant red shift in the IR spectrum, and its intramolecular nature was confirmed by the absence of concentration-dependent changes in the spectral features. mdpi.com

In other N-substituted 3-aminoazetidine-3-carboxylic acid derivatives, studies have identified an interesting main-chain-to-side-chain hydrogen bond. This interaction forms a six-membered pseudo-cycle, connecting the nitrogen atom of the azetidine ring (as a hydrogen bond acceptor) to the amide N-H of the subsequent residue (as a donor). researchgate.net This type of hydrogen bond introduces additional conformational options and can act as a β-turn inducer in peptide structures. researchgate.net

The following table summarizes IR spectroscopic data for a key derivative, demonstrating the presence of intramolecular hydrogen bonding in a chloroform (B151607) solution. mdpi.com

Vibrational Mode Frequency (cm-1) Assignment
Carbamate N-H Stretch3369Involved in a 5-membered ring H-bond (C5)
Amide N-H Stretch3245 (broad)Involved in a strong 7-membered ring H-bond (C7) with the N-oxide

This data is for trans-3-(benzyloxycarbonylamino)-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide.

In the solid state, the hydrogen bonding pattern can differ. For the N-oxide derivative, X-ray diffraction revealed that the strong intramolecular C7 bond involving the amide N-H is maintained, while the carbamate N-H engages in an intermolecular hydrogen bond with a neighboring molecule instead of the intramolecular C5 bond observed in solution. mdpi.com

Solution-State Conformational Preferences and Dynamics

The conformational preferences of this compound derivatives in solution are largely governed by the interplay between the inherent puckering of the azetidine ring and the stabilizing effects of intramolecular hydrogen bonds. In low-polarity solvents like chloroform (CDCl3), the conformation is heavily influenced by the formation of these hydrogen bonds. mdpi.com

For trans-3-(benzyloxycarbonylamino)-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, 1H NMR spectroscopy provides clear evidence for the dominant conformation in solution. The proton of the methyl amide N-H (NH2), which participates in the strong seven-membered ring hydrogen bond with the N-oxide, exhibits a significant downfield chemical shift to 11.61 ppm. mdpi.com This deshielding is characteristic of a proton involved in a strong, stable hydrogen bond, sequestered from the solvent. The carbamate proton (NH1), involved in the weaker C5 hydrogen bond, appears further upfield at 6.76 ppm. mdpi.com

The table below presents key 1H NMR spectroscopic data for a derivative in CDCl3, highlighting the chemical shifts indicative of its solution-state conformation. mdpi.com

Proton Chemical Shift (δ) in ppm Observation
Amide NH211.61 (broad singlet)Significant downfield shift indicates strong intramolecular H-bond
Carbamate NH16.76 (broad singlet)Moderate downfield shift, consistent with a weaker H-bond
N2CH32.92 (doublet)Methyl group of the methylcarbamoyl moiety
NγCH33.43 (singlet)Methyl group attached to the azetidine nitrogen

This data is for trans-3-(benzyloxycarbonylamino)-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide in a 5 mM CDCl3 solution.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Structural Optimization and Energetics

Quantum chemical calculations are fundamental in determining the most stable three-dimensional structures of a molecule and the energy differences between its various conformations.

The conformational landscape of 1-(methylcarbamoyl)azetidine-3-carboxylic acid is influenced by the puckering of the azetidine (B1206935) ring, the orientation of the carboxylic acid group, and the rotation around the C-N bond of the methylcarbamoyl group. Ab initio and Density Functional Theory (DFT) methods are instrumental in exploring this landscape. rsc.org

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. nih.gov DFT, a widely used alternative, incorporates electron correlation at a lower computational cost, with hybrid functionals like B3LYP being particularly common for organic molecules. physchemres.orgresearchgate.net

For this compound, a conformational search would be performed by systematically rotating the key dihedral angles. Each resulting structure would then be subjected to geometry optimization to find the nearest local energy minimum. The final output provides a set of stable conformers and their relative energies, indicating which structures are most likely to be populated at a given temperature. For instance, studies on similar azetidine-carboxylic acid derivatives have analyzed the impact of substitution on the ring's conformational preferences. nih.gov The puckering of the four-membered azetidine ring and the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the carbamoyl (B1232498) oxygen or the azetidine nitrogen are critical features that these calculations can elucidate.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) Level of Theory

Conformer Description Relative Energy (kcal/mol)
1 Azetidine ring puckered, syn carboxyl, extended carbamoyl 0.00
2 Azetidine ring planar, syn carboxyl, extended carbamoyl 2.5
3 Azetidine ring puckered, anti carboxyl, extended carbamoyl 4.8
4 Azetidine ring puckered, syn carboxyl, rotated carbamoyl 1.5

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. nih.govresearchgate.netnih.gov

The process involves first optimizing the geometry of the most stable conformer(s) of this compound. Subsequently, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. These values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org

Predicted chemical shifts can help in assigning ambiguous signals in experimental spectra and can provide confidence in the determined structure. comporgchem.com For example, the chemical shift of the carboxylic acid proton is expected to be significantly downfield (10-12 ppm), a feature that would be captured by these calculations. libretexts.org

Table 2: Hypothetical Comparison of Experimental and DFT-Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted δ (ppm) Experimental δ (ppm)
Carboxyl H 11.5 11.8
Carbamoyl NH 7.2 7.4
Azetidine CH 4.1 4.0
Azetidine CH₂ 3.8 3.7
Methyl H 2.8 2.9
Carboxyl C 175.0 176.2
Carbamoyl C 158.3 159.1
Azetidine CH 55.4 56.0
Azetidine CH₂ 52.1 52.8
Methyl C 26.5 27.0

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a detailed picture of its dynamics, conformational flexibility, and interactions with its environment.

While quantum chemical calculations identify energy minima, MD simulations explore the entire free energy landscape, including the transition states between conformers. rsc.org By simulating the molecule's motion over time (typically nanoseconds to microseconds), MD can reveal the preferred conformations and the pathways for interconversion between them. nih.govresearchgate.net

In the gas phase, the simulations would show the intrinsic conformational preferences of an isolated molecule. In solution, the explicit inclusion of solvent molecules (e.g., water) allows for the investigation of how intermolecular interactions, such as hydrogen bonding with the solvent, affect the conformational equilibrium. nih.gov For this compound, MD simulations could map the free energy surface as a function of key dihedral angles, generating a Potential of Mean Force (PMF) plot that visualizes the conformational basins and the energy barriers between them. This is particularly useful for understanding the flexibility of the azetidine ring and the side chains in a dynamic context. researchgate.net

The properties and behavior of a molecule can be significantly altered by the solvent. rsc.org MD simulations are an ideal tool for studying these solvation effects at a molecular level. By simulating this compound in a box of solvent molecules (e.g., TIP3P water), one can analyze the structure of the solvation shell. nih.govprinceton.edu

Key analyses include the calculation of radial distribution functions (RDFs) for solvent atoms around specific functional groups of the solute. For example, RDFs can show the probability of finding a water molecule's oxygen atom near the carboxylic acid proton or its hydrogen atoms near the carbonyl oxygens. This provides quantitative insight into the hydrogen bonding network between the solute and the solvent. rsc.org Such simulations can also reveal how the solvent influences the conformational preferences, for instance, by stabilizing a conformer that is less favorable in the gas phase through strong solute-solvent interactions. nih.gov

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. DFT calculations can provide a range of descriptors that help in understanding and predicting the chemical behavior of this compound.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. acs.orgresearchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. physchemres.org Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. For this molecule, the oxygen atoms of the carbonyl groups would be expected to be regions of negative potential, while the carboxylic acid proton and the N-H proton would be regions of positive potential.

Furthermore, conceptual DFT provides reactivity descriptors like the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons, and Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack on an atom-by-atom basis. rsc.orgrsc.orgmdpi.com These descriptors are valuable for predicting how this compound might interact with other reagents or biological targets. researchgate.net

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). rsc.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, computational models such as Density Functional Theory (DFT) can be used to calculate the energies of these frontier orbitals. The analysis would reveal how the structural components—the strained four-membered azetidine ring, the electron-withdrawing carboxylic acid group, and the methylcarbamoyl group—collectively influence the electronic properties and reactivity of the compound.

Table 1: Illustrative Frontier Molecular Orbital Energies

The following data are representative values derived from typical quantum chemical calculations for similar small organic molecules and serve to illustrate the output of such an analysis.

ParameterEnergy (eV)Description
EHOMO -7.5Energy of the Highest Occupied Molecular Orbital; relates to the ionization potential and nucleophilicity.
ELUMO 2.0Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron affinity and electrophilicity.
ΔE (LUMO-HOMO Gap) 9.5Energy gap; a larger gap indicates higher kinetic stability and lower chemical reactivity.

The HOMO is expected to be localized primarily on the regions with higher electron density, such as the oxygen and nitrogen atoms, which possess lone pairs of electrons. Conversely, the LUMO is typically distributed over the electron-deficient parts of the molecule, often associated with π* antibonding orbitals of the carbonyl groups in the carboxylic acid and carbamoyl moieties.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the three-dimensional charge distribution of a molecule. rsc.org These maps illustrate the electrostatic potential on the molecule's electron density surface, providing a guide to its reactive behavior and intermolecular interactions. wuxiapptec.com The MEP map is color-coded to indicate different regions of electrostatic potential: red signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. wuxiapptec.com Green and yellow represent regions of intermediate or near-neutral potential.

In this compound, the MEP map would highlight distinct regions of charge polarization:

Negative Regions (Red): The most electron-rich areas are anticipated to be located around the oxygen atoms of the carbonyl functions in both the carboxylic acid and the methylcarbamoyl groups. These atoms possess lone pairs of electrons and high electronegativity, making them centers of negative electrostatic potential and likely sites for hydrogen bond acceptance.

Positive Regions (Blue): The most electron-deficient region is expected to be the acidic hydrogen atom of the carboxylic acid group. wuxiapptec.com This proton would appear as a strongly positive (blue) area, indicating its high propensity for deprotonation. The hydrogen atom attached to the nitrogen of the methylcarbamoyl group would also exhibit a positive potential, though likely less intense than the carboxylic proton.

Intermediate Regions (Green/Yellow): The carbon skeleton, including the azetidine ring and the methyl groups, would generally show a more neutral electrostatic potential.

This charge distribution is crucial for predicting the molecule's non-covalent interactions, such as hydrogen bonding patterns in solution or in a crystal lattice, and for identifying the most probable sites for chemical reactions.

Table 2: Predicted Electrostatic Potential by Molecular Region

Molecular RegionAtom(s)Predicted Electrostatic PotentialRole in Reactivity
Carboxylic Acid Carbonyl Oxygen (C=O)Highly NegativeNucleophilic center, H-bond acceptor
Hydroxyl Oxygen (-OH)NegativeNucleophilic center, H-bond acceptor
Hydroxyl Hydrogen (-OH)Highly PositiveElectrophilic center, H-bond donor, acidic site
Methylcarbamoyl Carbonyl Oxygen (C=O)Highly NegativeNucleophilic center, H-bond acceptor
Amide Hydrogen (N-H)PositiveElectrophilic center, H-bond donor
Azetidine Ring Nitrogen AtomModerately NegativeNucleophilic/basic center

Role As a Building Block and Scaffold in Advanced Organic Synthesis

Integration into Peptidomimetic and Foldamer Research

The incorporation of azetidine-based amino acids into peptides provides a powerful strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties like stability and bioavailability. The constrained nature of the azetidine (B1206935) ring helps to pre-organize the peptide backbone, influencing its folding and interaction with biological targets.

Design and Synthesis of Constrained Peptide Analogues

Azetidine-2-carboxylic acid, a close analogue of the natural amino acid proline, has been a key focus in the design of constrained peptides. umich.eduwikipedia.org Its incorporation can significantly alter the secondary and tertiary structure of polypeptides. umich.edu The synthesis of such peptide analogues often involves traditional solution-phase peptide synthesis methods. umich.eduacs.org For instance, enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners have been prepared to serve as conformationally constrained analogues of amino acids like phenylalanine and leucine. nih.gov

Similarly, derivatives of azetidine-3-carboxylic acid are employed as building blocks. researchgate.net The 3-aminoazetidine (3-AAz) subunit, for example, has been introduced as a novel turn-inducing element that facilitates the efficient synthesis of small head-to-tail cyclic peptides. researchgate.netnih.gov The inclusion of this azetidine moiety has been shown to greatly improve the cyclization yields of tetra-, penta-, and hexapeptides under standard reaction conditions. nih.gov These synthetic strategies allow for the creation of a diverse library of peptide analogues with unique structural features. acs.org

Azetidine Derivative Application in Peptide Synthesis Key Outcome References
L-Azetidine-2-carboxylic acidProline analogue in tetrapeptidesPerturbs normal proline peptide secondary structure umich.eduumich.edu
3-Substituted L-azetidine-2-carboxylic acidsConstrained analogues of phenylalanine, leucine, etc.Asymmetric synthesis achieved via zinc-mediated addition nih.gov
3-Aminoazetidine (3-AAz) subunitTurn-inducing element for macrocyclizationGreatly improved cyclization efficiency for small cyclic peptides researchgate.netnih.gov
(S)-Cα-methyl-azetidine-carboxylic acidγ-bend inducer in oligomersCharacterization of γ-bend ribbon conformation acs.org

Influence of the Azetidine Moiety on Peptide Secondary Structures

The rigid four-membered ring of azetidine significantly impacts the conformational freedom of the peptide backbone. When incorporated into a peptide chain, the azetidine moiety can induce specific secondary structures, such as β-turns and helical motifs. Model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have been shown to act as β-turn inducers. researchgate.net

Furthermore, studies on short oligomers of azetidine-based α-amino acids have revealed the critical role of intramolecular hydrogen bonds in stabilizing specific conformations. For example, an interesting main-chain-to-side-chain hydrogen bond can form a six-membered pseudo-cycle, connecting the azetidine ring nitrogen to the amide NH of the subsequent residue. researchgate.net In some oligomers, concurrent hydrogen bonding supports successive C5 motifs, a novel principle for stabilizing extended backbone secondary structures. nih.gov This contrasts with the more common 3₁₀-helix formation. researchgate.netnih.gov The specific substitution on the azetidine ring and the oligomer length can dictate the transition between extended and folded helical shapes. nih.gov In the solid state, analysis of a cyclic tetrapeptide containing a 3-aminoazetidine unit indicated that the azetidine ring promotes a less common all-trans conformation of the peptide backbone. researchgate.netnih.gov

Development of Oligomers and Polymers Incorporating Azetidine Residues

The unique conformational properties of azetidine carboxylic acids make them attractive monomers for the synthesis of foldamers—oligomers that adopt well-defined, stable secondary structures. Research has demonstrated that even short oligomers of an azetidine-derived α-amino acid exhibit a significant evolution of conformational preferences as the chain length increases. nih.gov For instance, a trimer was shown to adopt a fully extended 2.0₅-helix conformation in the gas phase, a structure stabilized by cooperative hydrogen bonding. nih.gov

Beyond discrete oligomers, azetidines can undergo ring-opening polymerization to form polyamines. rsc.org Both cationic and anionic polymerization methods have been explored for aziridines and azetidines. rsc.org While the polymerization of N-substituted aziridines can be controlled to some extent, the cationic ring-opening polymerization of azetidine itself often leads to hyperbranched polymers. rsc.org However, certain N-alkylazetidines can lead to "living" polymers, where the polymerization proceeds without termination, allowing for the synthesis of well-defined polymer architectures. researchgate.net These polymers have potential applications in areas such as non-viral gene transfection and materials templating. rsc.org

Utilization in Heterocyclic Chemistry

The strained ring of 1-(methylcarbamoyl)azetidine-3-carboxylic acid and related structures serves as a versatile starting point for the synthesis of more complex heterocyclic systems, including spirocycles and fused rings. The inherent ring strain can be harnessed as a driving force for ring-expansion and rearrangement reactions.

Synthesis of Spirocyclic Systems Incorporating Azetidine-3-carboxylic Acid Units

Spirocycles, compounds containing two rings connected by a single common atom, are of great interest in medicinal chemistry. Azetidine-3-carboxylic acid is a valuable building block for creating such structures. A straightforward, two-step chemical sequence starting from common cyclic carboxylic acids can produce multifunctional spirocyclic azetidines. nih.govresearchgate.net

A divergent, condition-controlled coupling protocol has been developed for the reaction of N-H-spiro-oxindole azetidines with carboxylic acids, including azetidine-3-carboxylic acid. rsc.org Depending on the reaction conditions, this method can selectively yield either spiro-azetidine amides (N-acylation products) or ring-expanded spiro dihydro-1,3-oxazines. rsc.org This dual reactivity provides a rapid pathway to molecular diversification and access to novel chemical space. rsc.org Furthermore, enantioselective methods using phase-transfer catalysis have been developed to synthesize spiro-3,2′-azetidine oxindoles, which combine two important pharmacophores into a single spirocyclic motif. acs.org

Reactants Reaction Type Product Class Key Feature References
Cyclic carboxylic acidsAzetidinone synthesis and reductionMultifunctional spirocyclic azetidinesTwo-step sequence for drug discovery applications nih.govresearchgate.net
N-H-spiro-oxindole azetidines + Carboxylic acidsCondition-controlled couplingSpiro-azetidine amides or Spiro dihydro-1,3-oxazinesDivergent synthesis allows access to two distinct scaffolds rsc.org
3-Diazo isatinsN-H insertion and intramolecular C-C bond formationSpiro-3,2′-azetidine oxindolesCatalytic, enantioselective synthesis acs.org

Construction of Fused Ring Systems and Polycycles

While the synthesis of spirocycles from azetidines is well-documented, the construction of fused ring systems represents another important application. The intramolecular aminolysis of 3,4-epoxy amines, for instance, is a method for constructing an azetidine ring that can be part of a larger, more complex scaffold. nih.gov This approach allows for the creation of azetidines with adjacent functional groups suitable for further elaboration into fused systems. nih.gov The ability of the azetidine ring to undergo controlled ring expansion, as seen in the formation of dihydro-1,3-oxazines, demonstrates its utility in building larger heterocyclic structures from a compact, four-membered core. rsc.org These strategies highlight the role of the azetidine-3-carboxylic acid framework as a linchpin for assembling diverse and topologically interesting polycyclic molecules for applications in pharmaceutical screening and beyond. rsc.org

Applications in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the design and study of systems composed of multiple molecules held together by non-covalent forces, such as hydrogen bonds. The structure of this compound is exceptionally well-suited for applications in this field. It possesses a combination of a conformationally restricted scaffold and multiple hydrogen-bonding sites, which are key elements for engineering molecular recognition and controlled self-assembly.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The predictable geometry of the azetidine ring in this compound allows for the precise spatial arrangement of its functional groups, making it an excellent candidate for designing specific molecular recognition elements.

The molecule features several sites capable of participating in hydrogen bonds, which are fundamental to molecular recognition.

Functional GroupHydrogen Bond Donor/AcceptorPotential Interactions
Carboxylic Acid (-COOH)Donor (O-H) and Acceptor (C=O)Forms strong, directional hydrogen bonds; classic motif for dimerization. hu.edu.jolibretexts.org
Methylcarbamoyl (-C(O)NHCH₃)Donor (N-H) and Acceptor (C=O)Provides additional sites for creating complex hydrogen-bonding networks. nih.govmsu.edu
Azetidine Nitrogen (-N-)Acceptor (lone pair)Can interact with hydrogen bond donors, influencing conformational preference. mdpi.com

The rigid azetidine scaffold holds these donor and acceptor sites in a well-defined orientation. This pre-organization reduces the entropic penalty of binding, leading to stronger and more specific interactions with target molecules. This principle is utilized in designing synthetic receptors for biologically relevant molecules or in developing catalysts where substrate recognition is key. acs.org For instance, the spatial relationship between the carboxylic acid and the methylcarbamoyl group can be exploited to create a binding pocket that is complementary in shape and electronic character to a specific guest molecule.

Self-assembly is the spontaneous organization of molecules into ordered structures. The functional groups on this compound can direct its assembly into predictable supramolecular architectures.

The most prominent interaction for this molecule is the formation of a hydrogen-bonded dimer via its carboxylic acid groups. This is a classic and robust self-assembly motif that links two molecules together in a centrosymmetric R²₂(8) graph-set pattern. researchgate.net

Reaction Chemistry and Mechanistic Studies of 1 Methylcarbamoyl Azetidine 3 Carboxylic Acid Derivatives

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which renders it susceptible to a variety of ring-opening and transformation reactions. This inherent strain is a driving force for many of the observed chemical behaviors.

Ring-Opening Reactions and Transformations

The strained nature of the azetidine ring makes it prone to cleavage under various conditions, leading to the formation of linear amine derivatives. This reactivity is influenced by the nature of the substituents on both the nitrogen and carbon atoms of the ring.

Acid-Mediated Ring Opening: In the presence of acid, the azetidine nitrogen can be protonated, which activates the ring towards nucleophilic attack. For some N-substituted azetidines, this can lead to an acid-mediated intramolecular ring-opening decomposition. This process often involves the nucleophilic attack of a pendant group, such as an amide, on one of the ring carbons. The regioselectivity of the ring opening in unsymmetrical azetidinium ions is a key aspect, with nucleophilic attack generally occurring in a stereoselective and regioselective manner.

Nucleophilic Ring Opening: The azetidine ring, particularly when activated, is susceptible to attack by various nucleophiles. The formation of a quaternary azetidinium salt by N-alkylation significantly enhances the ring's susceptibility to nucleophilic cleavage. The ring opening of such activated azetidiniums typically proceeds via an SN2-type mechanism, resulting in functionalized linear amines. Even without quaternization, N-acylazetidines exhibit enhanced reactivity due to a combination of ring strain and amide pyramidalization, making them effective acylating agents that can undergo nucleophilic attack. Computational studies using Density Functional Theory (DFT) have been employed to better understand the parameters that govern the regioselectivity of these ring-opening reactions.

Photochemical Transformations: Photochemical methods, such as the Norrish-Yang cyclization, can be used to form azetidinols from α-aminoacetophenones. These strained intermediates can then undergo subsequent ring-opening reactions upon the addition of electron-deficient ketones or boronic acids.

Nitrogen Reactivity (e.g., N-Oxidation, N-Alkylation)

The nitrogen atom of the azetidine ring, being a tertiary amine, exhibits characteristic reactivity, including N-oxidation and N-alkylation.

N-Oxidation: The oxidation of the azetidine nitrogen in derivatives of 1-(methylcarbamoyl)azetidine-3-carboxylic acid can lead to the formation of stable N-oxides. For instance, trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide has been prepared by the stereoselective oxidation of its azetidine precursor using meta-chloroperoxybenzoic acid (m-CPBA). The stability of azetidine N-oxides is often low due to their intrinsic thermal lability, which can lead to fragmentation or rearrangement reactions. However, the presence of intramolecular hydrogen bonding can significantly stabilize the N-oxide functionality. The mechanism of N-oxidation of tertiary amines by peroxy acids like m-CPBA is believed to proceed via a concerted process where the oxygen atom is transferred to the nitrogen.

PrecursorOxidizing AgentProductYieldRef.
trans-Cbz-Aatc(Me)-NHMem-CPBAtrans-Cbz-Aatc(Me,O)-NHMeExcellent

N-Alkylation: The nitrogen atom of the azetidine ring can undergo N-alkylation with alkyl halides or other alkylating agents. However, the N-methylcarbamoyl group introduces steric hindrance around the nitrogen atom, which can affect the rate and efficiency of this reaction. N-alkylation of hindered secondary amines often requires specific conditions, such as the use of alkyl tosylates in the presence of a non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine. The formation of a quaternary ammonium salt upon N-alkylation activates the azetidine ring for subsequent nucleophilic ring-opening reactions.

Carboxylic Acid Reactivity

The carboxylic acid group at the 3-position of the azetidine ring undergoes typical reactions of carboxylic acids, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester via various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. The equilibrium nature of this reaction often requires the use of excess alcohol or the removal of water to drive the reaction to completion. For sterically hindered carboxylic acids, alternative methods using coupling reagents or activation of the carboxylic acid might be necessary.

Amidation: The formation of amides from the carboxylic acid group is a crucial transformation, particularly in the context of medicinal chemistry and peptide synthesis. Direct amidation with amines often requires high temperatures or the use of coupling reagents to activate the carboxylic acid. A wide array of modern peptide coupling reagents have been developed to facilitate this reaction under mild conditions with minimal side reactions like racemization. These reagents typically convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which then readily reacts with an amine.

Coupling Reagent ClassExampleApplicationRef.
CarbodiimidesDCC, EDCGeneral amide synthesis
Phosphonium SaltsPyBOP, PyAOPPeptide synthesis, hindered couplings
Uronium/Aminium SaltsHATU, HBTUPeptide synthesis, rapid couplings
Boron-based ReagentsB(OCH2CF3)3Direct amidation with simple workup

Decarboxylation Pathways

The decarboxylation of this compound involves the loss of carbon dioxide from the carboxylic acid moiety. As a β-amino acid derivative, its decarboxylation can be achieved under certain conditions. The decarboxylation of

Mechanistic Investigations of Key Transformations

Wolff Rearrangement Studies on Azetidine Precursors

The Wolff rearrangement is a powerful reaction in organic chemistry for converting α-diazocarbonyl compounds into ketenes through a 1,2-rearrangement with the loss of dinitrogen gas. wikipedia.org This reaction is particularly useful for ring contraction, and when performed in the presence of nucleophiles, it can generate a variety of carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org The rearrangement can be initiated thermally, photochemically, or through transition metal catalysis. wikipedia.org

A significant application of this reaction is in the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives, which are structurally related to the azetidine core of the title compound. nih.gov Research has demonstrated an efficient pathway to these β-lactam structures through the thermally promoted Wolff rearrangement of 3-diazotetramic acids. nih.gov In this process, the diazotetramic acid precursor undergoes ring contraction to form a highly reactive ketene (B1206846) intermediate. This intermediate is then trapped in situ by various nucleophiles, such as amines, alcohols, or thiols, to yield the corresponding amides, esters, or thioesters of 2-oxoazetidine-3-carboxylic acid. nih.gov

The mechanism involves the expulsion of N₂ from the α-diazoketone to form a carbene, which then rearranges to a ketene. This ketene is subsequently attacked by a nucleophile to form the final product. organic-chemistry.org Studies on chiral diazotetramic acids have shown that this reaction proceeds with high diastereoselectivity, yielding exclusively trans-diastereomeric β-lactam products. nih.gov

The versatility of this method is highlighted by the range of nucleophiles that can be employed to generate diverse functional groups on the azetidine framework.

Diazotetramic Acid PrecursorNucleophile (NuH)Resulting 2-Oxoazetidine-3-Carboxylic Acid DerivativeReference
5-monosubstituted diazotetramic acidAromatic Amines (e.g., Aniline)trans-N-Aryl-2-oxoazetidine-3-carboxamide nih.gov
5-monosubstituted diazotetramic acidAliphatic Amines (e.g., Benzylamine)trans-N-Alkyl-2-oxoazetidine-3-carboxamide nih.gov
5-monosubstituted diazotetramic acidAlcohols (e.g., Methanol)trans-Methyl 2-oxoazetidine-3-carboxylate nih.gov
5-monosubstituted diazotetramic acidThiols (e.g., Thiophenol)trans-S-Phenyl 2-oxazetidine-3-carbothioate nih.gov

Meisenheimer Rearrangement in Azetidine N-Oxides

The Meisenheimer rearrangement involves the thermal conversion of tertiary amine N-oxides into N,N-disubstituted hydroxylamines. synarchive.com This reaction can proceed through two distinct pathways: a rsc.orgrsc.org-rearrangement, which is thought to involve a radical mechanism, or a concerted, sigmatropic rsc.orgnih.gov-rearrangement. synarchive.com The study of this rearrangement in azetidine N-oxides provides insight into the reactivity of these strained heterocycles and offers pathways to novel ring structures.

Research on the oxidation of 2-vinylazetidines with reagents like m-chloroperbenzoic acid (mCPBA) has shown that the resulting azetidine N-oxides are often transient and readily undergo rearrangement. jst.go.jp The stereochemistry of the N-oxide intermediate plays a crucial role in determining the reaction outcome. For instance, the cis-N-oxide of a 2-vinylazetidine derivative was found to yield a dihydro- rsc.orgrsc.orgoxazepine via a rsc.orgnih.gov-Meisenheimer rearrangement. In contrast, the corresponding trans-N-oxide rearranged via a rsc.orgrsc.org-Meisenheimer pathway to form an isoxazolidine, which was then further oxidized to a nitrone. jst.go.jp

These findings indicate a competition between the two rearrangement pathways, influenced by the stereochemical configuration at the nitrogen atom. The rsc.orgnih.gov-rearrangement is a concerted pericyclic reaction, whereas the rsc.orgrsc.org-rearrangement proceeds via homolytic cleavage of the N-O bond followed by radical recombination. synarchive.com

Azetidine N-Oxide PrecursorStereochemistryRearrangement TypeMajor ProductReference
2-Vinylazetidine N-oxidecis rsc.orgnih.gov-MeisenheimerDihydro-7H- rsc.orgrsc.orgoxazepine jst.go.jp
2-Vinylazetidine N-oxidetrans rsc.orgrsc.org-MeisenheimerIsoxazolidine (further oxidized to Nitrone) jst.go.jp

Nucleophilic Substitution Reactions on Functionalized Azetidine Derivatives

Functionalized azetidine derivatives can undergo nucleophilic substitution reactions at various positions, most notably at the carbonyl carbon of the carboxylic acid or amide group, or directly on the ring carbons, often leading to ring-opening. rsc.orguomustansiriyah.edu.iq

Nucleophilic Acyl Substitution: The carboxylic acid and its derived amide function, as in this compound, are classic sites for nucleophilic acyl substitution. vanderbilt.edu In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. vanderbilt.edupressbooks.pub Subsequently, a leaving group is expelled, and the carbonyl group is reformed. uomustansiriyah.edu.iq A more reactive carboxylic acid derivative can be readily converted to a less reactive one. For example, an acid chloride can be transformed into an ester, which can then be converted to an amide. vanderbilt.edu The direct conversion of a carboxylic acid to an amide can be challenging because the amine nucleophile is basic and can deprotonate the acid; this is often overcome by using coupling reagents like dicyclohexylcarbodiimide (DCC). libretexts.org

Ring-Opening Reactions: The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring cleavage. rsc.org This reactivity can be harnessed for synthetic purposes. For example, Lewis acid promotion can facilitate the ring-opening of azetidines by aromatic nucleophiles through a Friedel-Crafts-type mechanism. rsc.org This process involves the cleavage of an N-C bond within the azetidine ring, allowing for the formation of more complex acyclic amine structures. rsc.org The reactivity of the azetidine ring is significantly higher than that of less strained rings like pyrrolidine or piperidine but generally more stable and easier to handle than the highly reactive aziridine ring. rsc.org

Azetidine Derivative SubstrateReaction TypeNucleophileProduct TypeReference
Azetidine-3-carboxylic acidNucleophilic Acyl Substitution (via acid chloride)Alcohol (R'OH)Azetidine-3-carboxylate ester uomustansiriyah.edu.iq
Azetidine-3-carboxylic acidNucleophilic Acyl Substitution (DCC coupling)Amine (R'NH₂)Azetidine-3-carboxamide libretexts.org
N-Activated AzetidineRing-Opening SubstitutionAromatic Nucleophile (e.g., Indole)γ-Substituted Amine rsc.org
Azetidine-3-carboxylate esterSaponification (Acyl Substitution)Hydroxide (OH⁻)Azetidine-3-carboxylate salt masterorganicchemistry.com

Future Research Directions and Potential Academic Impact

Emerging Synthetic Methodologies

The synthesis of azetidine (B1206935) derivatives has historically been challenging due to the high ring strain. medwinpublishers.comresearchgate.netnih.gov However, recent advancements are providing more efficient and versatile routes to these valuable scaffolds. Future research on the synthesis of 1-(methylcarbamoyl)azetidine-3-carboxylic acid is likely to focus on late-stage functionalization and the development of stereoselective methods.

Emerging strategies that could be adapted for this specific compound include:

Strain-Release Reactions: Pioneering work utilizing strained reagents like 1-azabicyclo[1.1.0]butane (ABB) allows for the direct "azetidinylation" of various nucleophiles. nih.govsemanticscholar.org This approach could be leveraged to build the core azetidine structure, which can then be further functionalized.

Photochemical Cycloadditions: The visible-light-mediated aza Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition, has emerged as a powerful method for constructing densely functionalized azetidines. rsc.orgacs.org This strategy offers potential for creating complex stereochemical architectures that would be difficult to access through traditional methods. acs.org

Flow Chemistry and Automation: The challenges associated with the stability of some azetidine intermediates could be mitigated through the use of continuous flow reactors. This methodology allows for precise control over reaction parameters and the safe handling of reactive intermediates, potentially improving yields and scalability.

Cyclization of Functionalized Precursors: Established methods, such as the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, continue to be refined. researchgate.netarkat-usa.org Research into novel catalytic systems for these transformations could improve efficiency and substrate scope, facilitating access to the azetidine-3-carboxylic acid core required for synthesizing the target compound.

Synthetic StrategyDescriptionPotential Advantage for Target CompoundReference
Strain-Release SynthesisUtilizes highly strained precursors like 1-azabicyclo[1.1.0]butane (ABB) to react with nucleophiles, directly forming the azetidine ring.Offers a direct route to the core azetidine scaffold. nih.govsemanticscholar.org
Aza Paternò–Büchi ReactionA [2+2] photocycloaddition between an imine and an alkene, mediated by visible light, to form the azetidine ring.Enables the synthesis of structurally complex and densely functionalized azetidines with high stereocontrol. rsc.orgacs.org
Intramolecular CyclizationCyclization of acyclic precursors containing a leaving group and a nucleophilic nitrogen atom separated by three carbons.A foundational and often reliable method for forming the azetidine ring. researchgate.netarkat-usa.org
Aza-Michael AdditionThe addition of a nitrogen nucleophile to an activated alkene, which can be a key step in building the precursor for cyclization.A versatile method for constructing C-N bonds necessary for synthesizing the azetidine backbone. mdpi.com

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool for guiding synthetic efforts and predicting the properties of novel compounds. For a molecule like this compound, advanced computational approaches can provide critical insights, accelerating its development and application.

Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) cluster models can be employed to understand the biosynthesis and reactivity of the azetidine ring. nih.govresearchgate.net Such models can calculate the energy barriers for formation and reactions, explaining how enzymes can catalyze the creation of such a strained ring from precursors like S-adenosylmethionine (SAM). nih.govresearchgate.net These insights can inspire the design of new biomimetic catalysts.

Machine Learning (ML) for Reaction Prediction: Researchers have successfully used computational models to predict the viability of substrates for azetidine synthesis. eurekalert.orgmit.edu By calculating factors like frontier orbital energies, these models can rapidly screen potential reactant pairs for photochemical reactions, saving significant experimental time and resources. mit.edu This approach could be used to optimize the synthesis of this compound and its derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational preferences of the molecule and how it interacts with biological targets like proteins. researchgate.net This is crucial for understanding its potential in chemical biology and drug discovery, for instance, by modeling its binding to an enzyme's active site.

ADME-Tox Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of new chemical entities. researchgate.netresearchgate.net For this compound, these predictive models can help assess its potential as a drug scaffold early in the research process.

Computational MethodApplication for Azetidine ResearchSpecific InsightReference
Density Functional Theory (DFT)Modeling reaction mechanisms and enzymatic catalysis.Calculates transition state energies to determine reaction feasibility and pathways. nih.govresearchgate.net
Machine Learning (ML)Predicting outcomes of synthetic reactions.Identifies suitable substrates for complex reactions like photocatalysis, increasing experimental success rates. eurekalert.orgmit.edu
Molecular DockingEvaluating binding affinity to biological targets.Predicts how the molecule might interact with protein binding sites, guiding drug design. researchgate.net
Molecular Dynamics (MD)Simulating molecular motion and conformational stability.Reveals the dynamic behavior of the molecule in different environments (e.g., water, binding pocket). researchgate.net

Novel Applications in Materials Science and Chemical Biology Research

The unique geometry and reactivity of the azetidine ring make it an attractive scaffold for applications beyond traditional medicinal chemistry.

Materials Science: The high nitrogen content and strained ring of azetidine derivatives make them candidates for the development of novel energetic materials. acs.orgchemrxiv.org Research has shown that functionalized nitroazetidines can exhibit high densities, favorable oxygen balances, and improved specific impulses compared to existing materials. chemrxiv.org The stereochemistry of the substituents on the azetidine ring has a significant impact on the physical properties (e.g., melting point) of these materials, making compounds like this compound a template for creating tunable energetic materials, potentially as melt-castable explosives or liquid propellant plasticizers. acs.orgchemrxiv.org

Chemical Biology: In chemical biology, azetidine-3-carboxylic acids serve as conformationally constrained analogues of natural amino acids like β-proline. mdpi.com This property is valuable for designing peptides with specific secondary structures or for creating probes to study protein-protein interactions. The incorporation of an azetidine ring can enhance metabolic stability and provide a rigid scaffold for orienting functional groups. nih.gov Derivatives of azetidine amides have been developed as potent small-molecule inhibitors of specific biological targets, such as Signal Transducer and Activator of Transcription 3 (STAT3), which is implicated in cancer. nih.govacs.org The specific structure of this compound could be explored as a novel scaffold for developing inhibitors against various enzymes or protein receptors.

Challenges and Opportunities in Azetidine-Based Compound Research

The primary challenge in the field remains the synthesis of these strained four-membered rings. medwinpublishers.comresearchgate.net Overcoming the inherent ring strain requires specialized synthetic methods, and the development of general, scalable, and stereoselective syntheses is a significant hurdle. rsc.orgresearchgate.net

However, this central challenge also presents the greatest opportunities:

Exploiting Ring Strain: The reactivity endowed by ring strain is not just a synthetic challenge but also a powerful tool. This strain can be harnessed in ring-opening reactions to generate other valuable nitrogen-containing compounds.

Novel Chemical Space: The difficulty in synthesizing azetidines means they are underrepresented in compound libraries for drug discovery. nih.gov This provides a major opportunity to explore novel chemical space and develop compounds with unique physicochemical and biological properties. nih.govnih.gov The rigidity of the azetidine scaffold is an attractive feature for drug design, as it can reduce the entropic penalty of binding to a biological target.

Bioisosteric Replacement: Azetidine moieties are increasingly used as bioisosteres for other functional groups in medicinal chemistry. Their polarity and three-dimensional structure can significantly and favorably impact the properties of drug molecules, such as solubility and metabolic stability. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(methylcarbamoyl)azetidine-3-carboxylic acid in academic settings?

Methodological Answer: Azetidine derivatives are typically synthesized via reductive amination or cyclization reactions. For example:

  • Step 1: Start with azetidine-3-carboxylic acid as a precursor. React it with methyl isocyanate under anhydrous conditions to introduce the methylcarbamoyl group.
  • Step 2: Optimize reaction conditions (e.g., using NaBH3CN as a reducing agent in methanol/acetic acid at 0–25°C) to achieve yields >50% .
  • Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization. Validate purity using HPLC or NMR (e.g., δ 3.6–4.2 ppm for azetidine protons) .

Q. How can researchers characterize the stability and solubility of this compound?

Methodological Answer:

  • Solubility: Use ESOL (Estimated SOLubility) models to predict aqueous solubility. Experimental validation involves preparing saturated solutions in PBS (pH 7.4) and measuring concentration via UV-Vis spectroscopy (λmax ~210–230 nm) .
  • Stability: Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the azetidine ring) affect biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Compare analogues like 1-(4-formylphenyl)azetidine-3-carboxylic acid (enhanced enzyme inhibition) vs. 1-(4-cyanophenyl) derivatives (improved metabolic stability). Use molecular docking (e.g., AutoDock Vina) to map interactions with targets like S1P1 receptors .
  • Functional Assays: Test in vitro efficacy using β-arrestin recruitment assays (CHO-K1 cells) and in vivo pharmacokinetics (rodent models). Note that trifluoromethyl substitutions increase target affinity but may reduce solubility .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting enzyme inhibition results)?

Methodological Answer:

  • Experimental Design: Control variables such as enzyme source (recombinant vs. native), assay buffer composition (e.g., divalent cations), and incubation time.
  • Data Validation: Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic substrate assays). Cross-reference with PubChem bioactivity data (CID 93192 for azetidine derivatives) .
  • Case Study: Discrepancies in CYP450 inhibition profiles may arise from differences in isoform-specific assays (e.g., CYP3A4 vs. CYP2D6). Use liver microsomes from multiple donors to assess variability .

Q. What advanced analytical techniques are critical for studying metabolic pathways of this compound?

Methodological Answer:

  • Metabolite Identification: Use high-resolution LC-QTOF-MS with HILIC chromatography to detect polar metabolites. Compare fragmentation patterns with synthetic standards (e.g., methylcarbamoyl-glucuronide) .
  • Isotope Tracing: Adminstrate deuterated analogs (e.g., D3-methylcarbamoyl) to track metabolic fate in hepatocyte models. Quantify via MRM (multiple reaction monitoring) .

Comparative Analysis

Q. How does this compound compare to its non-methylated analogue in drug discovery?

Methodological Answer:

  • Pharmacokinetics: Methylation improves logP (lipophilicity) by ~0.5 units, enhancing blood-brain barrier penetration (predicted via SwissADME). However, it may increase plasma protein binding (e.g., 85% vs. 70% for non-methylated) .
  • Toxicity: Methylated derivatives show lower hepatotoxicity in HepG2 assays (IC50 >100 μM vs. 50 μM for non-methylated). Assess mitochondrial toxicity via Seahorse XF assays .

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